![molecular formula C21H19N5O2 B2834469 9-(4-methoxyphenyl)-6-phenyl-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one CAS No. 923185-37-9](/img/structure/B2834469.png)
9-(4-methoxyphenyl)-6-phenyl-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “9-(4-methoxyphenyl)-6-phenyl-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one” is a complex organic molecule. It contains a quinazoline core, which is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings . The molecule also contains a methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The quinazoline core contributes to the rigidity and planarity of the molecule . The methoxyphenyl group attached to the quinazoline core could potentially influence the molecule’s reactivity and interactions .Scientific Research Applications
Anticancer Activity
Quinazoline derivatives, including the compound , have been found to possess significant anticancer properties . They have been used in the development of novel anticancer drugs, with some compounds showing more activity than standard drugs like methotrexate .
Anti-inflammatory and Analgesic Properties
These compounds have been found to exhibit anti-inflammatory and analgesic properties . This makes them potential candidates for the development of new anti-inflammatory and pain-relieving drugs.
Antimicrobial Activity
Quinazoline derivatives have shown antimicrobial properties, making them useful in the fight against various bacterial and fungal infections .
Anticonvulsant Properties
The anticonvulsant properties of quinazoline derivatives make them potential candidates for the development of new drugs for the treatment of epilepsy and other seizure disorders .
Luminescent Materials and Bioimaging
Quinazoline derivatives have been found to exhibit good luminescence properties . Benefiting from excellent biocompatibility, low toxicity, and high efficiency, they have become promising candidates for use as fluorescent probes, biological imaging reagents, and luminescent materials .
Antimalarial Activity
Quinazoline derivatives have been found to possess antimalarial properties . This makes them potential candidates for the development of new antimalarial drugs.
Secondary Energetic Materials
Due to their high nitrogen percentage and high thermal stability, these compounds can potentially be used as high-performing thermally stable secondary energetic materials .
Car Airbag Applications
The high nitrogen content of these compounds also makes them suitable for use in car airbag applications .
Future Directions
properties
IUPAC Name |
9-(4-methoxyphenyl)-6-phenyl-5,6,7,9-tetrahydro-4H-tetrazolo[5,1-b]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-28-16-9-7-14(8-10-16)20-19-17(22-21-23-24-25-26(20)21)11-15(12-18(19)27)13-5-3-2-4-6-13/h2-10,15,20H,11-12H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIASUJDSCEHFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=NN=NN25 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-methoxyphenyl)-6-phenyl-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2834389.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2834391.png)
![3-(3-ethylimidazo[1,2-a]pyridin-2-yl)-8-methoxy-2H-chromen-2-one](/img/structure/B2834392.png)
![2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2834395.png)
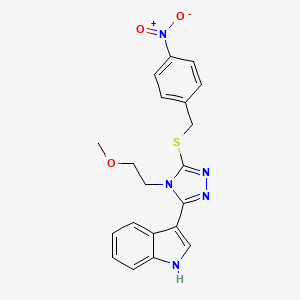

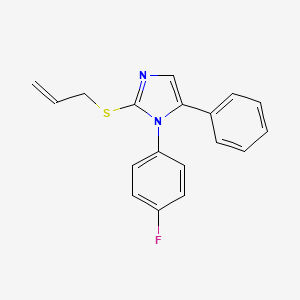
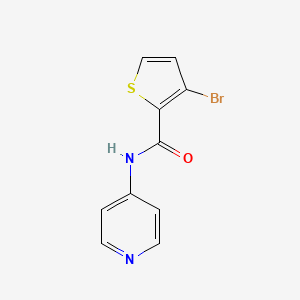
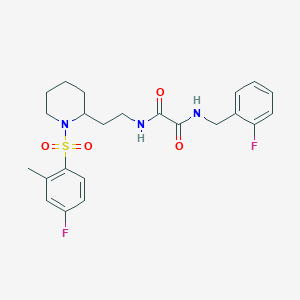
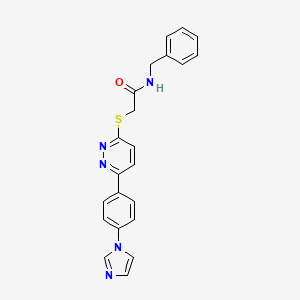
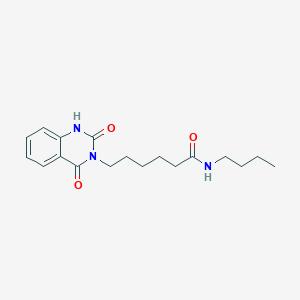
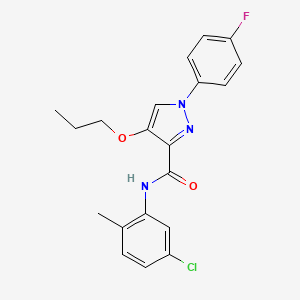
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2834407.png)